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molecular formula C13H17F3N2O B8398493 2-Aminomethyl-4-(p-trifluoromethylbenzyl)morpholine

2-Aminomethyl-4-(p-trifluoromethylbenzyl)morpholine

Cat. No. B8398493
M. Wt: 274.28 g/mol
InChI Key: DLIORBZKGWYGOI-UHFFFAOYSA-N
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Patent
US05736550

Procedure details

A solution of crude 2-(N-acetylaminomethyl)-4-(p-trifluoromethylbenzyl)morpholine (17.06 g) in 10% aqueous hydrochloric acid (200 ml) was heated under reflux for 3 hours. After cooling, the reaction mixture was made basic by the addition of 50% aqueous sodium hydroxide (100 ml) and then extracted with chloroform (100 ml×3). The combined organic layer was dried over potassium carbonate and the solvent was distilled off under reduced pressure to give crude 2-aminomethyl-4-(p-trifluoromethylbenzyl)morpholine. A total yield of 2 steps=100%. This compound was used for the subsequent reaction without purification.
Name
2-(N-acetylaminomethyl)-4-(p-trifluoromethylbenzyl)morpholine
Quantity
17.06 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][CH2:5][CH:6]1[O:11][CH2:10][CH2:9][N:8]([CH2:12][C:13]2[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][CH:14]=2)[CH2:7]1)(=O)C.[OH-].[Na+]>Cl>[NH2:4][CH2:5][CH:6]1[O:11][CH2:10][CH2:9][N:8]([CH2:12][C:13]2[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][CH:14]=2)[CH2:7]1 |f:1.2|

Inputs

Step One
Name
2-(N-acetylaminomethyl)-4-(p-trifluoromethylbenzyl)morpholine
Quantity
17.06 g
Type
reactant
Smiles
C(C)(=O)NCC1CN(CCO1)CC1=CC=C(C=C1)C(F)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (100 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over potassium carbonate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NCC1CN(CCO1)CC1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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